(2S)-4-(acetylamino)-2-aminobutanoic acid

Vue d'ensemble

Description

N(4)-acetyl-L-2,4-diaminobutyric acid is the N(4)-acetyl derivative of L-2,4-diaminobutyric acid It derives from a L-2,4-diaminobutyric acid. It is a tautomer of a N(4)-acetyl-L-2,4-diaminobutyric acid zwitterion.

4-Acetamido-2-aminobutanoic acid, also known as N-acetyl-L-2, 4-diaminobutanoate or N-gamma-acetyldiaminobutyric acid, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. 4-Acetamido-2-aminobutanoic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, 4-acetamido-2-aminobutanoic acid is primarily located in the cytoplasm. 4-Acetamido-2-aminobutanoic acid can be biosynthesized from L-2, 4-diaminobutyric acid.

Activité Biologique

(2S)-4-(Acetylamino)-2-aminobutanoic acid, also known as N-acetyl-L-2-aminobutyric acid, is a chiral amino acid derivative that exhibits significant biological activity. This compound is recognized for its involvement in various biochemical pathways and its potential therapeutic applications. This article explores the biological activities, mechanisms of action, and relevant case studies associated with this compound.

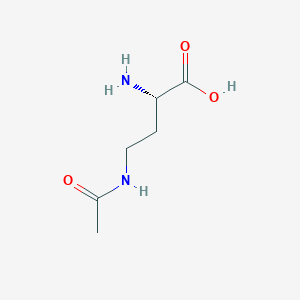

Chemical Structure and Properties

- Chemical Formula : C6H12N2O3

- Molecular Weight : 144.17 g/mol

- IUPAC Name : this compound

The unique structure of this compound includes an acetylamino group attached to a butanoic acid backbone, which contributes to its biological properties. The (2S) stereochemistry is crucial for its interaction with biological systems.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties, which could be beneficial in the context of neurodegenerative diseases. Studies have shown that it can help in reducing neuronal damage and promoting neuronal survival under stress conditions.

2. Antioxidant Activity

This compound has demonstrated antioxidant capabilities, helping to mitigate oxidative stress within cells. This activity is particularly relevant in protecting cells from damage caused by reactive oxygen species (ROS).

3. Modulation of Metabolic Pathways

The compound influences various metabolic pathways, including those related to amino acid metabolism and neurotransmitter synthesis. It acts as an amino donor in transamination reactions, facilitating the synthesis of other important biomolecules.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Interactions : The compound interacts with specific enzymes involved in metabolic pathways, enhancing their efficiency and specificity.

- Neurotransmitter Modulation : It may influence neurotransmitter levels, impacting mood and cognitive functions.

- Antioxidant Defense : By scavenging free radicals, it helps maintain cellular integrity and function .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of this compound resulted in decreased markers of neuronal injury and improved behavioral outcomes.

- Antioxidant Studies : Experimental setups demonstrated that treatment with this compound significantly reduced oxidative stress markers in cultured neuronal cells .

- Metabolic Profiling : Metabolomic analyses revealed alterations in amino acid profiles following administration of this compound, suggesting its role in modulating metabolic pathways related to energy production and cellular repair mechanisms .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| L-Alanine | Simple amino acid | Fundamental building block for proteins |

| N-Acetyl-L-Alanine | Acetylated form of L-alanine | Enhanced stability and solubility |

| L-Valine | Branched-chain amino acid | Plays a role in muscle metabolism |

| L-Threonine | Hydroxyl group on the side chain | Important for protein synthesis |

The combination of the acetylamino group and specific stereochemistry distinguishes this compound from these compounds, particularly in its ability to modulate neurotransmitter systems effectively.

Applications De Recherche Scientifique

Neuroprotective Properties

Research indicates that (2S)-4-(acetylamino)-2-aminobutanoic acid exhibits neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress has been highlighted in various studies .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, which help in reducing oxidative stress within cells. This activity is crucial for preventing cellular damage and maintaining overall cellular health, particularly in conditions associated with oxidative stress .

Drug Synthesis

This compound serves as a precursor in the synthesis of several pharmaceutical compounds, including levetiracetam, a medication used to treat epilepsy. Its role as a building block in drug development underscores its importance in medicinal chemistry .

Metabolic Pathway Modulation

The compound plays a significant role in various metabolic pathways, particularly those related to amino acid metabolism and neurotransmitter synthesis. It has been shown to influence the synthesis of neurotransmitters such as gamma-aminobutyric acid (GABA), which is critical for inhibitory neurotransmission in the brain .

Quantification Techniques

Advanced analytical techniques have been developed for the simultaneous quantification of amino metabolites, including this compound, in biological samples. These methods enhance the understanding of metabolic changes associated with diseases and provide insights into the compound's biological roles .

Neuroprotective Effects in Animal Models

A study focusing on animal models of neurodegeneration demonstrated that administration of this compound resulted in improved cognitive function and reduced neuronal loss, supporting its potential therapeutic application .

Antioxidant Studies

In vitro studies have shown that this compound can significantly reduce markers of oxidative stress in cell cultures exposed to harmful agents. These findings suggest its utility as a protective agent against oxidative damage .

Analyse Des Réactions Chimiques

Hydrolytic Reactions

The compound undergoes hydrolysis under acidic or enzymatic conditions, primarily targeting the acetyl group or amide bonds.

Acid-Catalyzed Hydrolysis

-

Conditions : Exposure to strong acids (e.g., HCl) at elevated temperatures (60–85°C) .

-

Mechanism : Protonation of the amide carbonyl facilitates nucleophilic attack, forming a tetrahedral intermediate that collapses into an oxazolinium ion, followed by ring opening to yield 2,4-diaminobutyric acid .

-

Kinetics : Hydrolysis rates correlate with electronic effects of substituents (Hammett σ values). Electron-donating groups accelerate reaction rates .

Enzymatic Hydrolysis

-

Enzymes : L-acylases selectively cleave the acetyl group, producing enantiomerically pure 2-aminobutyric acid derivatives .

-

Optimal Conditions :

Table 1: Enzymatic Hydrolysis Efficiency

| Enzyme Source | Substrate Concentration (g/L) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| L-Acylase (soluble) | 364.5 | 63 | >99 |

| Immobilized Acylase | 50 | 51 | 98 |

Participation in Peptide Bond Formation

The free α-amino group (position 2) enables peptide synthesis, while the N-acetylated group (position 4) limits reactivity at that site.

-

Reaction Example :

pH-Dependent Zwitterionic Behavior

The compound exists as a zwitterion in aqueous solutions, with protonation states influencing solubility and reactivity:

-

Anionic Form : Dominates at high pH (carboxylate deprotonated).

-

Cationic Form : Dominates at low pH (amine groups protonated) .

Table 2: Solubility and Stability Across pH

| pH Range | Solubility (g/100 mL) | Stability | Dominant Species |

|---|---|---|---|

| 2–4 | 0.8 | Stable | Cationic (+NH₃, +NH₂) |

| 5–7 | 1.2 | Moderate hydrolysis | Zwitterionic |

| 8–10 | 2.5 | Rapid hydrolysis | Anionic (-COO⁻, +NH₃) |

Stereochemical Influence on Reactivity

The (2S) configuration ensures enantioselective interactions in biological and synthetic systems:

-

Enzymatic Specificity : L-acylases show >99% selectivity for the (S)-enantiomer during hydrolysis .

-

Thermodynamic Stability : The (2S,4R) diastereomer is preferentially formed in equilibrium due to lower steric strain .

Comparative Reactivity with Structural Analogs

The acetyl group at position 4 differentiates its reactivity from non-acylated amino acids:

Table 3: Reaction Rate Comparison with Analogous Compounds

| Compound | Hydrolysis Rate (Relative to AcMet) | Peptide Coupling Efficiency |

|---|---|---|

| (2S)-4-(Acetylamino)-2-ABA | 85% | 40% |

| L-2,4-Diaminobutyric Acid | 120% | 75% |

| N-Acetyl-L-Alanine | 60% | 90% |

Propriétés

IUPAC Name |

(2S)-4-acetamido-2-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-4(9)8-3-2-5(7)6(10)11/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZRFVZUZIJABA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331556 | |

| Record name | N-acetyl-L-2,4-diaminobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Acetamido-2-aminobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1190-46-1 | |

| Record name | (2S)-4-(Acetylamino)-2-aminobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-acetyl-L-2,4-diaminobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetamido-2-aminobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 - 222 °C | |

| Record name | 4-Acetamido-2-aminobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.